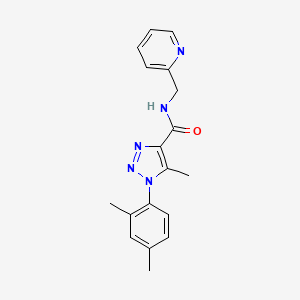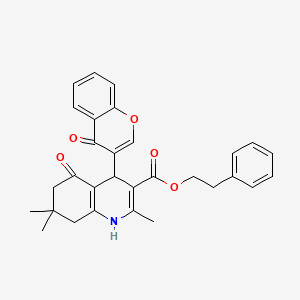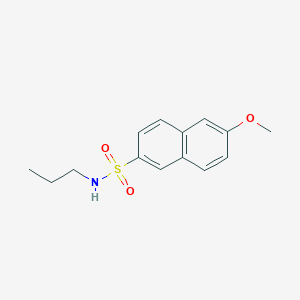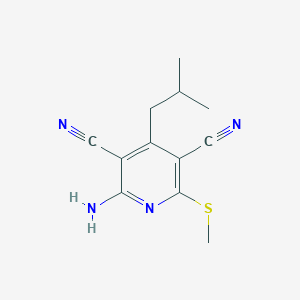![molecular formula C22H27N3O2 B5022101 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B5022101.png)
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine is a chemical compound with a molecular formula of C26H29N3O2. It is commonly referred to as PBD-150, and it is a potent and selective inhibitor of the dopamine transporter. The compound has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
作用機序
The mechanism of action of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine involves the inhibition of the dopamine transporter. The compound binds to the transporter protein, preventing the reuptake of dopamine into the presynaptic neuron. This leads to increased dopamine concentration in the synaptic cleft, which enhances neurotransmission and reduces symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the dopamine transporter. The compound has been shown to increase dopamine concentration in various regions of the brain, leading to improved neurotransmission. This effect has been associated with reduced symptoms of Parkinson's disease and this compound in preclinical studies.
実験室実験の利点と制限
The advantages of using 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine in lab experiments include its potency and selectivity for the dopamine transporter. The compound has been shown to be highly effective in inhibiting the transporter and increasing dopamine concentration in the synaptic cleft. However, the limitations of using PBD-150 include its potential toxicity and limited solubility in aqueous solutions. These factors may limit its use in certain experimental settings.
将来の方向性
For the study of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine include further investigation of its potential therapeutic applications in neurological disorders. Preclinical studies have shown promising results in the treatment of Parkinson's disease and this compound, and future research may focus on the development of clinical trials to evaluate its safety and efficacy in humans. Additionally, the compound's mechanism of action and biochemical effects may be further explored to gain a better understanding of its potential use in other neurological disorders.
合成法
The synthesis of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine involves several steps, including the condensation of 4-phenyl-1-piperazinecarboxylic acid with 3-(chloromethyl)benzoic acid, followed by the reaction with morpholine. The final product is obtained after purification using various techniques, such as column chromatography and recrystallization. The synthesis of this compound has been reported in several scientific journals, and it is considered a well-established method.
科学的研究の応用
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and this compound. The compound has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. By blocking the dopamine transporter, PBD-150 increases the concentration of dopamine in the synaptic cleft, leading to improved neurotransmission and reduced symptoms of neurological disorders.
特性
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-11-9-24(10-12-25)21-7-2-1-3-8-21)20-6-4-5-19(17-20)18-23-13-15-27-16-14-23/h1-8,17H,9-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSBPNFKZBFKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(4-methoxybenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5022036.png)

![2-(4-methoxyphenyl)-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5022048.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5022075.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)


![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5022111.png)

![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5022121.png)

